molecular formula C13H17ISi B14226471 Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- CAS No. 518343-71-0

Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-

Cat. No.: B14226471
CAS No.: 518343-71-0
M. Wt: 328.26 g/mol
InChI Key: MDULJNCZJIJQCF-UHFFFAOYSA-N
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Description

Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-, is an organosilicon compound characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- typically involves the reaction between trimethylsilyl iodide and arylacetylene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and the purification of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper iodide, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions can include substituted phenylacetylene derivatives, silylated compounds, and other organosilicon compounds. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Chemistry

In chemistry, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of fluoro-aromatic compounds and porphyrin arrays.

Biology and Medicine

In biological and medical research, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological pathways and mechanisms of action.

Industry

In the industrial sector, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used in the deposition of dielectric thin films in PECVD systems. These films are essential for advanced device multilevel metal interconnection schemes, enhancing circuit performance.

Mechanism of Action

The mechanism of action of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group in Grignard syntheses, facilitating the formation of various compounds. Additionally, it can participate in the generation of dehydrobenzene, a critical intermediate in organometallic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications and research studies .

Properties

CAS No.

518343-71-0

Molecular Formula

C13H17ISi

Molecular Weight

328.26 g/mol

IUPAC Name

2-(3-ethyl-4-iodophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H17ISi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5H2,1-4H3

InChI Key

MDULJNCZJIJQCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)I

Origin of Product

United States

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